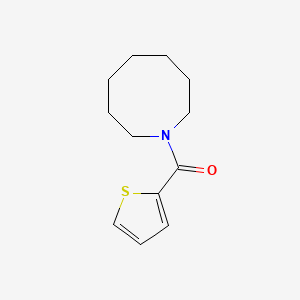
Azocan-1-yl(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azocan-1-yl(thiophen-2-yl)methanone, also known as ATFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique molecular structure that makes it suitable for use in the development of new drugs and materials. In
Wirkmechanismus
The mechanism of action of Azocan-1-yl(thiophen-2-yl)methanone is not fully understood. However, studies have shown that Azocan-1-yl(thiophen-2-yl)methanone can bind to specific receptors in cells, leading to the activation of signaling pathways. In cancer cells, Azocan-1-yl(thiophen-2-yl)methanone has been found to activate the caspase pathway, leading to apoptosis. In addition, Azocan-1-yl(thiophen-2-yl)methanone has been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Azocan-1-yl(thiophen-2-yl)methanone has been found to have a range of biochemical and physiological effects. In cancer cells, Azocan-1-yl(thiophen-2-yl)methanone has been found to induce apoptosis and inhibit cell proliferation. In addition, Azocan-1-yl(thiophen-2-yl)methanone has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of Azocan-1-yl(thiophen-2-yl)methanone.
Vorteile Und Einschränkungen Für Laborexperimente
Azocan-1-yl(thiophen-2-yl)methanone has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for use in experiments. In addition, Azocan-1-yl(thiophen-2-yl)methanone has a unique molecular structure that makes it suitable for use in the development of new drugs and materials.
However, there are also limitations to the use of Azocan-1-yl(thiophen-2-yl)methanone in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous environments. In addition, the mechanism of action of Azocan-1-yl(thiophen-2-yl)methanone is not fully understood, which can make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
For research on Azocan-1-yl(thiophen-2-yl)methanone include investigating its potential as a cancer treatment and building block for the synthesis of new materials.
Synthesemethoden
The synthesis of Azocan-1-yl(thiophen-2-yl)methanone involves the reaction between 2-thiophenemethanamine and 2-chloroacetophenone in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of Azocan-1-yl(thiophen-2-yl)methanone. The purity of the synthesized compound can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
Azocan-1-yl(thiophen-2-yl)methanone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, Azocan-1-yl(thiophen-2-yl)methanone has been investigated for its ability to inhibit the growth of cancer cells. Studies have shown that Azocan-1-yl(thiophen-2-yl)methanone can induce apoptosis in cancer cells by activating the caspase pathway. In addition, Azocan-1-yl(thiophen-2-yl)methanone has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
In the field of materials science, Azocan-1-yl(thiophen-2-yl)methanone has been used as a building block for the synthesis of new materials. The unique molecular structure of Azocan-1-yl(thiophen-2-yl)methanone allows it to form stable complexes with metal ions, which can be used as catalysts for various chemical reactions. Azocan-1-yl(thiophen-2-yl)methanone has also been used as a ligand for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Eigenschaften
IUPAC Name |
azocan-1-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c14-12(11-7-6-10-15-11)13-8-4-2-1-3-5-9-13/h6-7,10H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUUHPRAABBRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl(thiophen-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

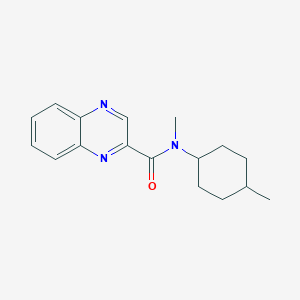
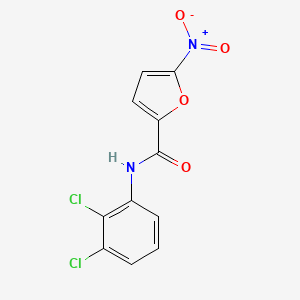
![3-[(4-bromophenyl)sulfonylamino]-N-(4-methoxyphenyl)-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B7540320.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]methanone](/img/structure/B7540329.png)
![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)
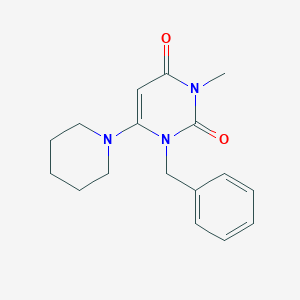

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B7540354.png)
![N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7540360.png)
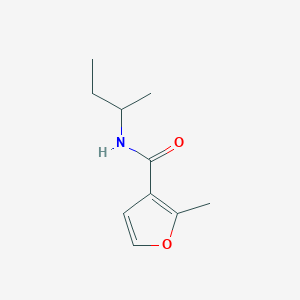
![N-(2,5-dimethylpyrazol-3-yl)-2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7540380.png)
![(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7540381.png)
![4-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7540389.png)